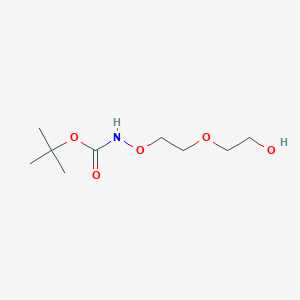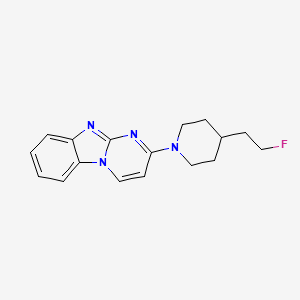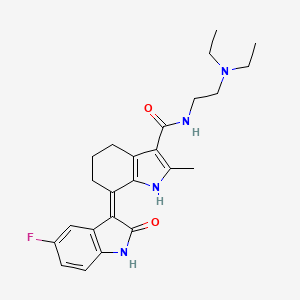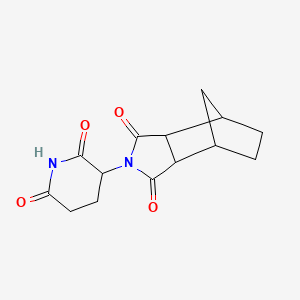
t-Boc-氨基氧-PEG2-醇
描述
t-Boc-Aminooxy-PEG2-alcohol is a PEG derivative containing a Boc-protected aminooxy group and an alcohol group . The hydrophilic PEG spacer increases solubility in aqueous media . The protected aminooxy can be deprotected under mild acidic conditions and then can be reacted with an aldehyde or ketone group to form a stable oxime linkage . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Synthesis Analysis
The synthesis of t-Boc-Aminooxy-PEG2-alcohol involves the use of a Boc-protected aminooxy group and an alcohol group . The protected aminooxy can be deprotected under mild acidic conditions . After deprotection, it can react with an aldehyde or ketone group to form a stable oxime linkage .
Molecular Structure Analysis
The molecular formula of t-Boc-Aminooxy-PEG2-alcohol is C9H19NO5 . It has a molecular weight of 221.3 g/mol .
Chemical Reactions Analysis
The protected aminooxy group in t-Boc-Aminooxy-PEG2-alcohol can be deprotected under mild acidic conditions . After deprotection, it can react with an aldehyde or ketone group to form a stable oxime linkage .
Physical And Chemical Properties Analysis
t-Boc-Aminooxy-PEG2-alcohol has a molecular weight of 221.3 g/mol . It is a PEG derivative, which means it has increased solubility in aqueous media .
科学研究应用
Drug Delivery Systems
Boc-Aminooxy-PEG2: is utilized in drug delivery systems to enhance the solubility and stability of pharmaceutical compounds. The PEGylation process, which involves attaching polyethylene glycol (PEG) chains to drugs, can improve their bioavailability and reduce immunogenicity. The aminooxy functional group in Boc-Aminooxy-PEG2 is particularly useful for conjugating the PEG chain to molecules with aldehyde or ketone groups, forming stable oxime linkages under mild conditions .
Surface Modification
The compound is employed in surface modification techniques to create biocompatible coatings on medical devices. By attaching Boc-Aminooxy-PEG2 to surfaces, researchers can reduce protein adsorption and cell adhesion, which is beneficial in preventing fouling and improving the biocompatibility of implants and sensors .
PROTAC Linkers
In the field of targeted protein degradation, Boc-Aminooxy-PEG2 serves as a linker in the synthesis of PROTACs (PROteolysis TArgeting Chimeras). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG spacer in the linker provides flexibility and enhances the solubility of PROTAC molecules .
Bioconjugation
Boc-Aminooxy-PEG2: is a reagent in bioconjugation applications where it is used to link biomolecules such as proteins, peptides, and antibodies. The Boc-protected amine can be deprotected under mild acidic conditions to reveal a reactive amine that can form stable amide bonds with carboxylic acid groups in the presence of activators like EDC or HATU .
Diagnostic Agents
The compound is instrumental in developing diagnostic agents. For instance, it can be used to modify contrast agents for imaging techniques like MRI, enhancing their solubility and reducing toxicity. The PEGylation helps to increase the circulation time of these agents in the bloodstream, allowing for better imaging results .
Nanotechnology
In nanotechnology, Boc-Aminooxy-PEG2 is used to modify the surface of nanoparticles to improve their stability and circulation time in vivo. The hydrophilic PEG layer can help evade the immune system and target the nanoparticles to specific tissues or cells .
作用机制
Target of Action
Boc-Aminooxy-PEG2, also known as t-Boc-Aminoxy-PEG2-alcohol or t-Boc-Aminooxy-PEG2-alcohol, is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be degraded by the ubiquitin-proteasome system . The compound is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within cells .
Mode of Action
The compound contains a Boc-protected aminooxy group and an alcohol group . The protected aminooxy can be deprotected under mildly acidic conditions and then can be reacted with an aldehyde or ketone group to form a stable oxime linkage . This allows the compound to bind to its target protein. Once bound, the PROTAC recruits an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome .
Pharmacokinetics
The pharmacokinetics of Boc-Aminooxy-PEG2 are influenced by its PEGylation. PEGylation is a process that involves the attachment of polyethylene glycol (PEG) to a molecule, which can alter the molecule’s pharmacokinetics . PEGylation can increase the circulating half-life of a molecule, improve its solubility, and reduce its immunogenicity . For example, the circulating half-life of PEG increases with increasing molecular weight .
Action Environment
The action of Boc-Aminooxy-PEG2 can be influenced by various environmental factors. For example, the pH of the environment can affect the deprotection of the aminooxy group . Furthermore, the compound’s stability and efficacy can be influenced by factors such as temperature and the presence of other molecules .
安全和危害
The safety data sheet for t-Boc-Aminooxy-PEG2-alcohol suggests that it is not classified as a hazard . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
未来方向
属性
IUPAC Name |
tert-butyl N-[2-(2-hydroxyethoxy)ethoxy]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO5/c1-9(2,3)15-8(12)10-14-7-6-13-5-4-11/h11H,4-7H2,1-3H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZCGPKXSQMUKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901155108 | |
| Record name | Carbamic acid, N-[2-(2-hydroxyethoxy)ethoxy]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901155108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Boc-Aminooxy-PEG2-alcohol | |
CAS RN |
1807503-86-1 | |
| Record name | Carbamic acid, N-[2-(2-hydroxyethoxy)ethoxy]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807503-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[2-(2-hydroxyethoxy)ethoxy]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901155108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-((4-Oxo-3-(4-(2,2,2-trifluoroethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyrimidin-2-yl)thio)ethyl)acetamide](/img/structure/B611104.png)


![4-(3-bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B611107.png)
![7-(6-Fluoropyridin-3-yl)-5h-pyrido[4,3-b]indole](/img/structure/B611109.png)

![4-[2-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B611112.png)





